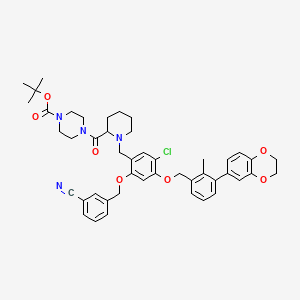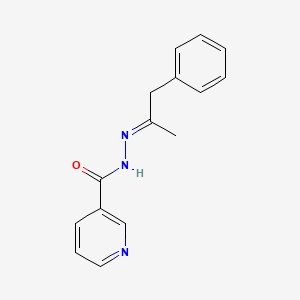
Nicotinic acid (1-methyl-2-phenyl-ethylidene)-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide is a chemical compound that belongs to the class of hydrazones It is derived from nicotinic acid hydrazide and is characterized by the presence of a phenylethylidene group attached to the nitrogen atom of the hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide typically involves the condensation reaction between nicotinic acid hydrazide and 1-methyl-2-phenylethylidene. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.
科学研究应用
N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of lysine-specific histone demethylase, which is involved in epigenetic regulation and cancer therapy.
Materials Science: The compound can be used in the synthesis of metal complexes, which have applications in catalysis and materials development.
Biological Research: It has shown potential as an antiviral agent, particularly in the context of molecular docking studies against viral proteases.
作用机制
The mechanism of action of N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide involves its interaction with specific molecular targets. For instance, as an inhibitor of lysine-specific histone demethylase, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment .
相似化合物的比较
Similar Compounds
N’-(2-Furfurylidene)pyridine-3-carbohydrazide: This compound is similar in structure but contains a furfurylidene group instead of a phenylethylidene group.
N’-(1-(2-Thienyl)ethylidene)pyridine-3-carbohydrazide: This compound has a thienyl group in place of the phenylethylidene group.
Uniqueness
N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide is unique due to its specific phenylethylidene group, which imparts distinct chemical and biological properties. Its potential as a histone demethylase inhibitor and antiviral agent sets it apart from other similar compounds.
属性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC 名称 |
N-[(E)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-12(10-13-6-3-2-4-7-13)17-18-15(19)14-8-5-9-16-11-14/h2-9,11H,10H2,1H3,(H,18,19)/b17-12+ |
InChI 键 |
IGWIFCGYEZYMIL-SFQUDFHCSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/CC2=CC=CC=C2 |
规范 SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,10-Dihydrocarbazolo[3,4-c]carbazole](/img/structure/B14910570.png)
![4-oxo-6-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfamoyl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14910572.png)
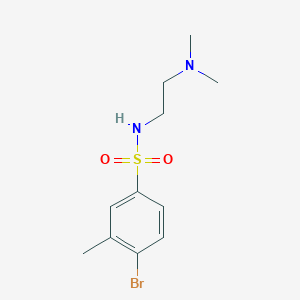


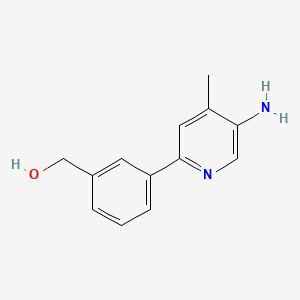
![tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14910604.png)
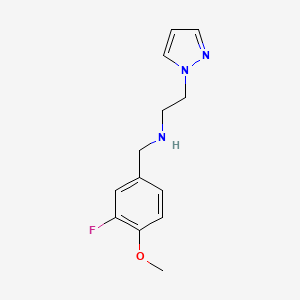
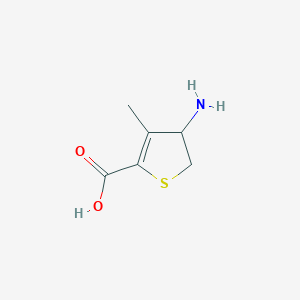
![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)
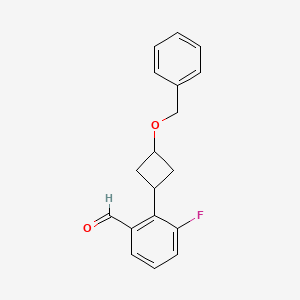
![N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B14910626.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B14910629.png)
